molecular formula C5H11Cl2N B1487598 3-Chloromethyl-pyrrolidine hydrochloride CAS No. 1187927-23-6

3-Chloromethyl-pyrrolidine hydrochloride

Cat. No.: B1487598
CAS No.: 1187927-23-6
M. Wt: 156.05 g/mol
InChI Key: OIBNJKSCDLVUQL-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds. The preferred IUPAC name for this compound is 3-(chloromethyl)pyrrolidine hydrochloride, which accurately describes the structural features of the molecule. The systematic name reflects the presence of a pyrrolidine ring system, which is a five-membered saturated heterocycle containing one nitrogen atom, with a chloromethyl group (-CH₂Cl) attached at the 3-position of the ring.

The compound exists in different stereochemical forms, with the (R)-enantiomer specifically designated as (3R)-3-(chloromethyl)pyrrolidine hydrochloride according to the Cahn-Ingold-Prelog priority rules. This stereochemical designation is crucial for applications requiring specific three-dimensional arrangements of atoms, particularly in pharmaceutical synthesis where enantiomeric purity can significantly impact biological activity.

The structural representation of this compound demonstrates a pyrrolidine ring with the chloromethyl substituent positioned at the 3-carbon atom. The simplified molecular-input line-entry system representation for the (R)-enantiomer is documented as C(Cl)[C@@H]1CCNC1.Cl, indicating the specific stereochemical configuration. The canonical simplified molecular-input line-entry system notation for the compound appears as C1CNCC1CCl.Cl, representing the core structural framework without stereochemical specifications.

CAS Registry Number and Alternative Chemical Names

The Chemical Abstracts Service has assigned multiple registry numbers to different forms of this compound, reflecting the various stereochemical and structural variants of this compound. The (R)-enantiomer of this compound is registered under CAS Registry Number 1187931-85-6. This specific registration provides an unambiguous identifier for the dextrorotatory form of the compound, ensuring precise chemical identification in scientific literature and commercial applications.

The systematic CAS name for this compound is documented as "Pyrrolidine, 3-(chloromethyl)-, hydrochloride (1:1), (3R)-", which clearly indicates the stoichiometric relationship between the organic base and the hydrochloride acid component. Alternative chemical names for this compound include several synonymous designations that are commonly encountered in chemical literature and commercial sources.

Registry Information Details
Primary CAS Number 1187931-85-6
Systematic CAS Name Pyrrolidine, 3-(chloromethyl)-, hydrochloride (1:1), (3R)-
Alternative Names (R)-3-(chloromethyl)pyrrolidine hydrochloride
(3R)-3-(chloromethyl)pyrrolidine hydrochloride
3(R)-Chloromethyl-pyrrolidine hydrochloride

The free base form of the compound, 3-chloromethyl-pyrrolidine without the hydrochloride salt, carries a separate CAS Registry Number 876509-14-7. This distinction is important for researchers and manufacturers who may work with either the free base or the hydrochloride salt form, as each has different physical properties and handling requirements.

Molecular Formula and Weight Analysis

The molecular composition of this compound reflects its structure as a hydrochloride salt of a chlorinated pyrrolidine derivative. The compound has the molecular formula C₅H₁₁Cl₂N, indicating the presence of five carbon atoms, eleven hydrogen atoms, two chlorine atoms, and one nitrogen atom. This formula accounts for both the chloromethyl substituent on the pyrrolidine ring and the additional chloride ion from the hydrochloride salt formation.

The molecular weight of this compound is precisely calculated as 156.05 grams per mole. This molecular weight calculation is based on the standard atomic masses of the constituent elements and provides essential information for stoichiometric calculations in synthetic procedures and analytical determinations.

Comparative analysis with the free base form reveals important differences in molecular composition. The free base 3-chloromethyl-pyrrolidine has the molecular formula C₅H₁₀ClN and a molecular weight of 119.59 grams per mole. The difference of 36.46 grams per mole between the hydrochloride salt and the free base corresponds exactly to the addition of one hydrogen chloride molecule (HCl), confirming the 1:1 stoichiometric relationship indicated in the systematic nomenclature.

Molecular Parameter Hydrochloride Salt Free Base
Molecular Formula C₅H₁₁Cl₂N C₅H₁₀ClN
Molecular Weight 156.05 g/mol 119.59 g/mol
Additional HCl Present Absent
Stoichiometry 1:1 base:acid -

Additional computational chemistry data for the compound includes important physicochemical parameters that influence its behavior in chemical and biological systems. The topological polar surface area is calculated as 12.03 square angstroms, indicating relatively low polarity that affects solubility and membrane permeability characteristics. The logarithmic partition coefficient (LogP) value of 1.2565 suggests moderate lipophilicity, which is relevant for understanding the compound's distribution properties in different solvent systems.

The compound contains one hydrogen bond acceptor and one hydrogen bond donor, with one rotatable bond contributing to its conformational flexibility. These parameters are crucial for understanding the compound's interactions with biological targets and its behavior in various chemical environments. The combination of these molecular characteristics makes this compound a valuable intermediate in synthetic organic chemistry, particularly for the preparation of more complex heterocyclic compounds and pharmaceutical precursors.

Properties

IUPAC Name

3-(chloromethyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClN.ClH/c6-3-5-1-2-7-4-5;/h5,7H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIBNJKSCDLVUQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187927-23-6
Record name Pyrrolidine, 3-(chloromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187927-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Direct Chloromethylation of Pyrrolidine

Method Overview:

  • Pyrrolidine is reacted with formaldehyde and hydrochloric acid.
  • This reaction leads to the formation of 3-Chloromethyl-pyrrolidine, which is subsequently converted to its hydrochloride salt.
  • Industrially, this process is often carried out in batch reactors under controlled temperature and pressure.
  • Purification is typically achieved by crystallization or distillation to obtain high-purity product.

Reaction Conditions:

  • Controlled temperature (ambient to slightly elevated).
  • Use of formaldehyde as the chloromethylating agent source.
  • Hydrochloric acid provides the chloride ion and acidic medium.

Advantages:

  • Straightforward reaction.
  • Scalable for industrial production.

Limitations:

  • Requires careful control of reaction parameters to avoid side reactions.
  • Handling of formaldehyde and HCl requires safety precautions.

Conversion via Pyrrolidine Derivatives (From Patent Literature)

Method Overview:

  • Starting from hydroxymethylpyrrolidine derivatives, the hydroxyl group is converted into a good leaving group (e.g., mesylate).
  • The mesylate intermediate is then treated with lithium chloride in polyethylene glycol-400 at elevated temperature (85–90°C) to substitute the leaving group with chlorine, yielding 3-chloromethylpyrrolidine.
  • The product is isolated by extraction and purification.

Key Reaction Steps:

  • Formation of mesylate intermediate via reaction with methanesulfonyl chloride and triethylamine at low temperature (-20°C to -10°C).
  • Nucleophilic substitution with lithium chloride in PEG-400 solvent.
  • Extraction and pH adjustment for purification.

Reaction Conditions:

Step Conditions
Mesylation -20 to -10 °C, triethylamine
Substitution with LiCl 85–90 °C, PEG-400 as solvent
Extraction & Purification pH adjustment to 9–9.5, ethyl acetate extraction

Advantages:

  • High specificity and yield.
  • Controlled substitution reaction minimizes side products.

Limitations:

  • Requires multiple steps and reagents.
  • Use of polyethylene glycol and lithium chloride requires careful handling.

Chlorination Using Thionyl Chloride (SOCl₂)

Method Overview:

  • The corresponding pyrrolidine or pyridyl carbinol is reacted with a slight excess of thionyl chloride in an inert organic solvent (e.g., toluene).
  • The reaction proceeds at mild temperatures (around 25–35°C).
  • The chloromethylpyrrolidine hydrochloride forms as an oily semi-solid, which crystallizes upon vacuum application or nitrogen purging.
  • The solid product is filtered, washed, and dried to yield a high-purity crystalline compound.

Typical Procedure:

  • Dissolve pyrrolidine derivative in toluene.
  • Add thionyl chloride slowly while maintaining temperature control.
  • Stir at room temperature for 1 hour.
  • Apply vacuum to induce crystallization.
  • Filter and wash the product.

Reaction Conditions and Yields:

Parameter Details
Solvent Toluene
Temperature 23–35 °C
Thionyl chloride molar ratio Slight excess (~1.07 eq)
Reaction time 1 hour + 2 hours under vacuum
Yield ~97%
Purity (HPLC) 99.8% area percent

Advantages:

  • High yield and purity.
  • Simplified process without preliminary hydroxy alkyl pyridine hydrochloride formation.
  • Reduced evolution of HCl gas compared to prior art.

Limitations:

  • Thionyl chloride is hazardous; requires careful handling.
  • Use of inert atmosphere and organic solvents.

Multi-Step Synthesis via Oxidation and Reduction of 3-Picoline (Related Pyridine Compound)

Though this method is primarily reported for 3-(chloromethyl)pyridine hydrochloride, the principles are relevant for pyrrolidine analogs:

Method Overview:

  • Oxidation of 3-methylpyridine to 3-picolinic acid using potassium permanganate in water at 85–90°C.
  • Esterification of 3-picolinic acid with methanol under acidic conditions to form methyl pyridine-3-carboxylate.
  • Reduction of the ester to 3-pyridinemethanol using sodium borohydride and aluminum chloride.
  • Chlorination of 3-pyridinemethanol with thionyl chloride to yield 3-(chloromethyl)pyridine hydrochloride.

Reaction Conditions and Yields:

Step Conditions Yield (%)
Oxidation KMnO₄, 85–90 °C, 30 min High
Esterification Methanol, acidic medium High
Reduction NaBH₄, AlCl₃, 0–5 °C, 3–4 h Complete
Chlorination SOCl₂, methanol solution 80–82

Advantages:

  • High yields and purity.
  • Mild reaction conditions.
  • Well-characterized intermediates.

Limitations:

  • Multi-step process requiring intermediate purifications.
  • Use of strong oxidants and reducing agents.

Summary Table of Preparation Methods

Method Starting Material(s) Key Reagents Conditions Yield / Purity Advantages Limitations
Direct chloromethylation Pyrrolidine Formaldehyde, HCl Controlled temp & pressure High (industrial scale) Simple, scalable Safety concerns with formaldehyde
Mesylation and substitution Hydroxymethylpyrrolidine Methanesulfonyl chloride, LiCl Low temp mesylation; 85–90°C substitution High Specific, high yield Multi-step, reagent handling
Thionyl chloride chlorination Pyrrolidine or pyridyl carbinol Thionyl chloride, toluene 23–35 °C, inert atmosphere ~97% yield, 99.8% purity High purity, simplified process Hazardous reagents
Multi-step oxidation/reduction 3-Methylpyridine KMnO₄, methanol, NaBH₄, SOCl₂ Various mild temps 80–82% (final step) High yield, mild conditions Multi-step, complex

Research Findings and Notes

  • The thionyl chloride method is favored for its high purity and yield, and elimination of preliminary hydroxy alkyl pyridine hydrochloride formation simplifies the process and reduces hazardous byproducts like HCl gas.
  • Industrial methods using direct chloromethylation with formaldehyde and HCl are established but require careful control to avoid side products and ensure safety.
  • Mesylate intermediate substitution provides a controlled route with high specificity but involves multiple steps and reagents.
  • The multi-step oxidation, esterification, reduction, and chlorination route, while more complex, offers high overall yields and is adaptable for related pyridine compounds, providing insights into analogous pyrrolidine syntheses.

Chemical Reactions Analysis

Types of Reactions: 3-Chloromethyl-pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding N-oxides or reduced to form dechlorinated products.

    Addition Reactions: It can participate in addition reactions with electrophiles or nucleophiles, leading to the formation of more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or acetonitrile at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or amines.

    Oxidation Products: N-oxides or other oxidized derivatives.

    Reduction Products: Dechlorinated pyrrolidine derivatives.

Scientific Research Applications

Scientific Research Applications

1. Pharmaceutical Synthesis

  • Role: 3-Chloromethyl-pyrrolidine hydrochloride is a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders and other therapeutic areas.
  • Example: It has been used to synthesize compounds that act on neurotransmitter systems, contributing to the development of new treatments for conditions such as depression and anxiety .

2. Agrochemical Development

  • Role: The compound enhances the efficacy of pesticides and herbicides, improving crop yields.
  • Case Study: Research has shown that formulations containing this compound exhibit increased effectiveness against specific agricultural pests, leading to better crop protection outcomes .

3. Chemical Research

  • Role: In organic synthesis, it facilitates the creation of complex molecules.
  • Example: Researchers utilize this compound to explore new synthetic pathways and develop novel chemical entities with potential applications in various fields .

4. Material Science

  • Role: Investigated for its potential in developing advanced materials, particularly polymers.
  • Findings: Studies indicate that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability .

5. Biochemical Applications

  • Role: Employed in studies related to enzyme inhibitors and receptor ligands.
  • Impact: The compound's ability to interact with biological macromolecules aids in understanding biochemical pathways and identifying therapeutic targets .

Mechanism of Action

The mechanism of action of 3-Chloromethyl-pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or modulation of receptor function. This interaction can trigger various biochemical pathways, resulting in the desired therapeutic or biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key pyrrolidine derivatives and their substituents are compared below:

Compound Name Substituent at 3-Position Molecular Formula Key Functional Features
3-Chloromethyl-pyrrolidine hydrochloride Chloromethyl (-CH₂Cl) C₅H₁₁Cl₂N Reactive alkylating site; polar HCl salt
(S)-3-Methylpyrrolidine hydrochloride Methyl (-CH₃) C₅H₁₂ClN Lipophilic; chiral center
3-Cyano-3-methylpyrrolidine hydrochloride Cyano (-CN) and methyl (-CH₃) C₇H₁₁ClN₂ Electron-withdrawing group; increased polarity
Methyl pyrrolidine-3-carboxylate hydrochloride Ester (-COOCH₃) C₆H₁₂ClNO₂ Hydrolyzable ester; potential prodrug
  • Reactivity: The chloromethyl group in this compound enables nucleophilic substitution reactions, distinguishing it from non-reactive methyl or ester groups in analogs. This makes it valuable for synthesizing quaternary ammonium compounds or conjugates .
  • Polarity: The cyano group in 3-Cyano-3-methylpyrrolidine hydrochloride increases polarity compared to the chloromethyl variant, influencing solubility and pharmacokinetic profiles .
  • Chirality : (S)-3-Methylpyrrolidine hydrochloride’s stereochemistry is critical for binding to chiral targets, such as neurotransmitter receptors, a feature absent in the achiral chloromethyl derivative .

Physicochemical Properties

Limited data on the target compound necessitates extrapolation from analogs:

  • Melting Points : (S)-3-Methylpyrrolidine hydrochloride (similarity score: 0.75 to the target) lacks reported melting points, while 3-(Chloromethyl)pyridine hydrochloride (a pyridine analog) melts at 137–143°C .
  • Stability : Chloromethyl groups are hygroscopic and prone to hydrolysis under basic conditions, requiring anhydrous storage. In contrast, ester-containing derivatives like Methyl pyrrolidine-3-carboxylate hydrochloride are susceptible to acidic/basic hydrolysis .

Biological Activity

3-Chloromethyl-pyrrolidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a chloromethyl group. This structural characteristic enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry. The chemical formula is C5H10ClNC_5H_{10}ClN, with the chloromethyl group contributing significantly to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to:

  • Inhibition of Enzyme Activity: The compound can act as an inhibitor for specific enzymes by binding to their active sites.
  • Modulation of Receptor Function: It may also interact with neurotransmitter receptors, influencing synaptic transmission and potentially affecting neurological disorders.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been studied for its potential effectiveness against various bacterial strains, making it a candidate for drug discovery programs targeting infectious diseases.

Interaction with Neurotransmitter Systems

The compound's structure suggests potential interactions with neurotransmitter systems, particularly serotonin receptors. Studies have shown that derivatives of 3-Chloromethyl-pyrrolidine can modulate the activity of serotonin receptors, which are crucial in the treatment of mood disorders .

Applications in Research

This compound is employed in various scientific research applications:

  • Enzyme Inhibitors: It is utilized in the study of enzyme inhibition mechanisms, providing insights into drug design and development.
  • Receptor Ligands: The compound serves as a ligand for studying receptor interactions, which is essential for understanding pharmacodynamics .

Study on Antimicrobial Activity

A recent study investigated the antimicrobial properties of this compound against multidrug-resistant strains of bacteria. The results demonstrated significant inhibitory effects, suggesting its potential as a lead compound in antibiotic development .

Structure-Activity Relationship (SAR) Studies

SAR studies have highlighted how modifications to the pyrrolidine ring and chloromethyl group impact the biological activity of derivatives. For instance, substituting different aryl groups has been shown to enhance affinity for serotonin receptors, indicating pathways for optimizing therapeutic efficacy .

Data Table: Summary of Biological Activities

Activity Description References
AntimicrobialExhibits significant activity against various bacterial strains
Enzyme InhibitionActs as an inhibitor by forming covalent bonds with enzyme active sites
Neurotransmitter ModulationInteracts with serotonin receptors, influencing synaptic transmission

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-Chloromethyl-pyrrolidine hydrochloride
Reactant of Route 2
3-Chloromethyl-pyrrolidine hydrochloride

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